1H-Indol-3-propanol

Übersicht

Beschreibung

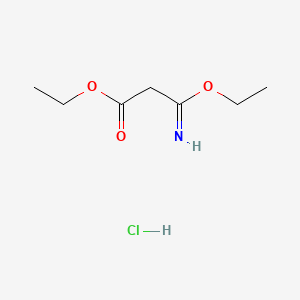

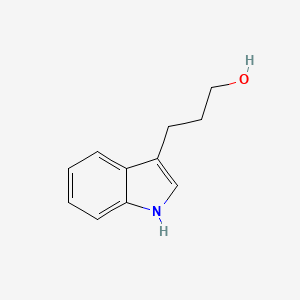

1H-Indole-3-propanol is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1H-Indole-3-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole-3-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizin

1H-Indol-3-propanol: und seine Derivate wurden für ihre medizinischen Anwendungen untersucht, insbesondere aufgrund ihrer biologischen Aktivitäten. Sie wurden auf ihr Potenzial als Antivirale, Antikrebs, Entzündungshemmer und Antioxidantien untersucht . Das Indolgerüst ist ein häufiges Merkmal in vielen synthetischen Arzneistoffmolekülen, was zur Entwicklung neuer therapeutischer Derivate geführt hat.

Landwirtschaft

Im landwirtschaftlichen Sektor wurden Derivate von This compound als Auxin-Rezeptorprotein TIR1-Antagonisten untersucht . Diese Verbindungen sind so konzipiert, dass sie die Wirkung von Auxinen, einer Klasse von Phytohormonen, nachahmen, um das Pflanzenwachstum zu regulieren und Unkraut zu bekämpfen, was zu einem höheren Ernteertrag und nachhaltigen Anbaupraktiken beiträgt.

Materialwissenschaften

Der Indol-Teil ist ein Schlüsselelement bei der Synthese verschiedener organischer Verbindungen, die in der Materialwissenschaft von entscheidender Bedeutung sind . This compound-Derivate können verwendet werden, um komplexe Moleküle mit Anwendungen von elektronischen Materialien bis hin zu Pharmazeutika zu erzeugen.

Umweltwissenschaften

This compound: und seine Derivate spielen eine Rolle in den Umweltwissenschaften, insbesondere beim biologischen Abbau und der Biotransformation von Schadstoffen . Indol selbst ist eine bedeutende stickstoffhaltige heterocyclische aromatische Verbindung, die in natürlichen Umgebungen weit verbreitet ist und an mikrobiellen Abbauwegen beteiligt ist.

Biochemie

In der Biochemie ist This compound Teil der Stoffwechselwege von Tryptophan, die zur Produktion verschiedener biologisch aktiver Verbindungen führen . Seine Derivate finden sich in vielen natürlichen Verbindungen und haben ein breites Spektrum an biologischen Aktivitäten.

Pharmakologie

Die pharmakologische Bedeutung von This compound-Derivaten ist gut dokumentiert, mit einer Vielzahl von Aktivitäten wie antimikrobiell, antituberkulös, antidiabetisch und antimalarial . Diese Verbindungen binden mit hoher Affinität an mehrere Rezeptoren, was sie in der Medikamentenentwicklung wertvoll macht.

Chemische Synthese

This compound: dient als vielseitiger Baustein in der chemischen Synthese, insbesondere bei der Bildung von Indolderivaten, die in ausgewählten Alkaloiden weit verbreitet sind . Es ist ein essentieller Vorläufer in Mehrkomponentenreaktionen, der die Bildung komplexer und biologisch aktiver Strukturen ermöglicht.

Mehrkomponentenreaktionen

Die Verbindung wird in Mehrkomponentenreaktionen (MCRs) zur Synthese verschiedener heterocyclischer Verbindungen verwendet, was ihre Vielseitigkeit und Effizienz als chemischer Vorläufer demonstriert . Diese Reaktionen sind der Schlüssel zur Assemblierung pharmazeutisch interessanter Gerüste.

Safety and Hazards

Zukünftige Richtungen

Research on 1H-Indole-3-propanol and its derivatives is ongoing, with recent studies focusing on the C2-functionalization of indoles via umpolung . The study of the mechanism of the metabolic benefits of indole-3-propionic acid is expected to be a potential compound for treating metabolic syndrome .

Wirkmechanismus

Target of Action

1H-Indole-3-propanol, also known as 3-(1H-indol-3-yl)propan-1-ol, is a derivative of indole, a heterocyclic compound. Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1H-Indole-3-propanol may interact with its targets, leading to changes that contribute to these biological effects.

Biochemical Pathways

Indole derivatives, including 1H-Indole-3-propanol, are synthesized from tryptophan . Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that 1H-Indole-3-propanol could have similar effects.

Action Environment

It is known that various factors can influence the action of indole derivatives, including the presence of other compounds, ph, temperature, and light conditions .

Biochemische Analyse

Biochemical Properties

1H-Indole-3-propanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolism of tryptophan, such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase . These interactions are crucial for the synthesis and degradation of indole derivatives, which are important for maintaining cellular homeostasis.

Cellular Effects

1H-Indole-3-propanol influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules like kinases and phosphatases, leading to changes in gene expression . Additionally, 1H-Indole-3-propanol can impact cellular metabolism by altering the levels of key metabolites involved in energy production and biosynthesis.

Molecular Mechanism

The molecular mechanism of 1H-Indole-3-propanol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to specific receptors or enzymes, leading to the modulation of their activity . For instance, it has been reported to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, 1H-Indole-3-propanol can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Indole-3-propanol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1H-Indole-3-propanol is relatively stable under physiological conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to 1H-Indole-3-propanol has been associated with alterations in cellular function, including changes in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of 1H-Indole-3-propanol vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as promoting cell survival and reducing inflammation . At high doses, 1H-Indole-3-propanol can exhibit toxic effects, including oxidative stress and apoptosis. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

1H-Indole-3-propanol is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450s and monoamine oxidases, leading to the formation of various metabolites . These metabolic pathways are essential for the regulation of indole levels in the body and play a role in maintaining metabolic homeostasis. Additionally, 1H-Indole-3-propanol can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 1H-Indole-3-propanol within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters and can bind to intracellular proteins such as albumin . These interactions are crucial for the proper localization and accumulation of 1H-Indole-3-propanol within cells and tissues, influencing its biological activity.

Subcellular Localization

1H-Indole-3-propanol exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting signals and post-translational modifications of 1H-Indole-3-propanol play a role in directing it to specific organelles. This subcellular localization is important for its involvement in different cellular processes and its overall biological activity.

Eigenschaften

IUPAC Name |

3-(1H-indol-3-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-7-3-4-9-8-12-11-6-2-1-5-10(9)11/h1-2,5-6,8,12-13H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPSVQXMCZIRGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189200 | |

| Record name | 1H-Indole-3-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3569-21-9 | |

| Record name | Indole-3-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3569-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-3-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003569219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-3-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indole-3-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.